molecular formula C5H11O3P B14481241 Methyl ethyl(2-oxoethyl)phosphinate CAS No. 65768-66-3

Methyl ethyl(2-oxoethyl)phosphinate

Cat. No.: B14481241
CAS No.: 65768-66-3
M. Wt: 150.11 g/mol
InChI Key: SIUUZPSVMICJSC-UHFFFAOYSA-N
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Description

Methyl ethyl(2-oxoethyl)phosphinate is an organophosphorus compound that belongs to the class of phosphinates These compounds are characterized by the presence of a phosphorus atom bonded to an oxygen atom and an organic group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl ethyl(2-oxoethyl)phosphinate can be achieved through several methods. One common approach involves the reaction of ethyl phosphinate with an appropriate alkylating agent under basic conditions. For example, the deprotonation of ethyl phosphinate with a strong base such as lithium hexamethyldisilazide (LHMDS) followed by alkylation with an alkyl halide can yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process may include optimization of reaction conditions to maximize yield and purity. Catalysts such as palladium or copper may be employed to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

Methyl ethyl(2-oxoethyl)phosphinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphinates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl ethyl(2-oxoethyl)phosphinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl ethyl(2-oxoethyl)phosphinate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl phosphinate
  • Methyl phosphinate
  • Phenyl phosphinate

Uniqueness

Methyl ethyl(2-oxoethyl)phosphinate is unique due to its specific structure, which allows it to interact with a wide range of molecular targets.

Properties

CAS No.

65768-66-3

Molecular Formula

C5H11O3P

Molecular Weight

150.11 g/mol

IUPAC Name

2-[ethyl(methoxy)phosphoryl]acetaldehyde

InChI

InChI=1S/C5H11O3P/c1-3-9(7,8-2)5-4-6/h4H,3,5H2,1-2H3

InChI Key

SIUUZPSVMICJSC-UHFFFAOYSA-N

Canonical SMILES

CCP(=O)(CC=O)OC

Origin of Product

United States

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